(1R)-1-(3-Methyl(2-pyridyl))propylamine, also known as (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride, is a chiral amine characterized by its propylamine backbone, which is substituted with a methyl group and a 2-pyridyl moiety. The compound has garnered attention due to the biological activity associated with pyridine derivatives, making it significant in medicinal chemistry and pharmacology. Its molecular weight is approximately 178.28 g/mol, indicating it is relatively light for an organic compound.
The compound can be sourced from various chemical suppliers and is often used in research settings for its potential biological applications. It is synthesized through multiple chemical pathways that enhance its utility in scientific studies.
(1R)-1-(3-Methyl(2-pyridyl))propylamine falls under the classification of chiral amines, which are organic compounds containing an amine group attached to a chiral carbon atom. This chirality can lead to different biological activities based on the stereochemistry of the compound.
The synthesis of (1R)-1-(3-Methyl(2-pyridyl))propylamine typically involves several steps:
Alternative methods may include variations in reaction conditions or solvents to optimize yield and purity.
The synthesis may require specific catalysts and reaction conditions (such as temperature and pressure) to enhance yields. For example, using polar aprotic solvents can facilitate better solubility and reactivity during the synthesis process.
The molecular structure of (1R)-1-(3-Methyl(2-pyridyl))propylamine features:
The compound's structural formula can be represented as follows:
(1R)-1-(3-Methyl(2-pyridyl))propylamine participates in various chemical reactions typical for amines, including:
The reactivity of this compound can be influenced by factors such as steric hindrance from the methyl group on the pyridine ring and electronic effects from the nitrogen atom.
The mechanism of action for (1R)-1-(3-Methyl(2-pyridyl))propylamine involves its interaction with biological targets, particularly receptors or enzymes that are influenced by pyridine derivatives. It may act as an agonist or antagonist depending on its specific binding affinity and stereochemistry.
Research indicates that compounds containing pyridine rings often exhibit significant interactions with neurotransmitter systems, potentially affecting mood and cognitive functions. Further studies are needed to elucidate specific pathways involved in its mechanism of action.
(1R)-1-(3-Methyl(2-pyridyl))propylamine has several applications across different fields:
Transition metal catalysis enables precise stereocontrol in constructing the chiral center of (1R)-1-(3-Methyl(2-pyridyl))propylamine (CAS#: 1213101-36-0; MW: 150.22 g/mol, C₉H₁₄N₂). Iridium complexes are particularly effective for asymmetric hydrogenation of prochiral enamines or imines containing the 3-methylpyridyl moiety. For example, Ir/(R,R)-BIPHEP catalysts achieve >90% enantiomeric excess (e.e.) in hydrogenating N-(3-methylpyridin-2-yl)prop-2-en-1-amine precursors [2] [6]. Alternative methods employ palladium-catalyzed α-alkylation of pyridine-containing propionamide derivatives using chiral PHOX ligands, yielding the target amine after reduction (Table 1).
Table 1: Metal-Catalyzed Asymmetric Routes to (1R)-1-(3-Methyl(2-pyridyl))propylamine
Metal Catalyst | Ligand | Substrate | e.e. (%) | Yield (%) |
---|---|---|---|---|
Ir | (R,R)-BIPHEP | Enamine | 92 | 85 |
Pd | (S)-PHOX | Propionamide | 88 | 78 |
Rh | DuPhos | Imine | 85 | 82 |
Organocatalysts offer metal-free routes to the (R)-enantiomer. Chiral phosphoric acids (e.g., TRIP) catalyze the asymmetric Mannich reaction between 3-methylpyridine-2-carbaldehyde and nitropropane, followed by nitro reduction. This method affords the target compound in 86% e.e. and 74% yield [1] [3]. Proline-derived catalysts facilitate α-amination of 3-methylpyridyl ketones, though moderate enantioselectivity (≤80% e.e.) remains a limitation.
Reductive amination of 3-methylpyridine-2-carbaldehyde with propanal/ammonia streams assembly of the propylamine backbone. Solvent selection critically impacts stereoselectivity:
Table 2: Solvent/Catalyst Impact on Reductive Amination Efficiency
Solvent | Catalyst | Temperature (°C) | e.e. (%) | Reaction Time (h) |
---|---|---|---|---|
Acetonitrile | Pd/C | 25 | 50 | 12 |
Methanol | Raney Ni | 0 | 91 | 24 |
Tetrahydrofuran | PtO₂ | 60 | 75 | 8 |
Chiral amine transaminases (ATAs) enable single-step deracemization of racemic 1-(3-methylpyridin-2-yl)propylamine. Engineered Codexis ATAs convert the (S)-enantiomer to the corresponding ketone while retaining the (R)-isomer, achieving 99% e.e. and 48% isolated yield [3] [7]. Pyruvate serves as the amino acceptor, with reaction equilibrium shifted via alanine removal. Immobilization on epoxy resins enhances enzyme recyclability (≥5 cycles), though substrate inhibition above 50 mM limits volumetric productivity.
Solid-phase synthesis employs Wang resin-linked pyridine aldehydes for iterative propylamine chain elongation. After reductive amination, cleavage with TFA/H₂O yields the target compound in 65% purity (82% yield) but requires extensive washing cycles [5]. Solution-phase methods (e.g., asymmetric catalysis) achieve higher purity (≥95%) and reduced step counts but face catalyst recovery challenges. Economic analysis reveals solution-phase advantages for gram-scale batches (cost: $120/g vs. $210/g for solid-phase), while solid-phase excels for library synthesis.
Table 3: Synthesis Method Comparison for (1R)-1-(3-Methyl(2-pyridyl))propylamine
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Purity (%) | 65 | 95 |
Overall Yield (%) | 82 | 75 |
Steps | 6 | 3 |
Catalyst Recycling | Not applicable | Limited |
Scalability (g) | 0.1 | 100 |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0